molecular formula C38H22 B15496575 Tetrabenzo(a,c,l,o)pentacene CAS No. 216-07-9

Tetrabenzo(a,c,l,o)pentacene

Cat. No.: B15496575
CAS No.: 216-07-9
M. Wt: 478.6 g/mol
InChI Key: RIQXSPGGOGYAPV-UHFFFAOYSA-N
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Description

Tetrabenzo(a,c,l,o)pentacene is an advanced organic semiconductor material based on a modified pentacene core, designed for cutting-edge photophysical and optoelectronic research. This acene derivative integrates fused benzene rings, a structural motif known to significantly enhance ambient stability compared to traditional linear acenes like pentacene, which are prone to rapid oxidation . This improved chemical robustness makes it a more practical and reliable material for prolonged experimental investigations and device prototyping. The primary research value of this compound lies in its application in the study of singlet exciton fission (SF), a process where one absorbed photon generates two triplet excitons . This molecule is engineered so that the singlet fission process is endothermic, similar to tetracene, a characteristic that maximizes potential power output in next-generation solar cells by leveraging thermal energy . Its demonstrated rapid singlet fission with a high yield of triplet pairs positions it as a key candidate for enhancing photovoltaic efficiency, with theoretical models showing the potential to increase the efficiency limit of a single-junction solar cell from 33% to 45% . Researchers are exploring its use in triplet energy transfer systems, particularly for silicon tandem solar cells . Beyond photovoltaics, this compound and its structural analogues are of significant interest for use in organic thin-film transistors (OFETs) and other organic optoelectronic devices due to their promising charge transport properties . The synthetic approach to related tetrabenzoacene derivatives often involves modular routes, such as aza-Diels–Alder reactions followed by cyclodehydrohalogenation, allowing for functionalization with various groups to tune solubility and solid-state packing . This compound is provided For Research Use Only and is strictly intended for laboratory investigation. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

216-07-9

Molecular Formula

C38H22

Molecular Weight

478.6 g/mol

IUPAC Name

nonacyclo[20.16.0.03,20.05,18.06,11.012,17.024,37.025,30.031,36]octatriaconta-1(38),2,4,6,8,10,12,14,16,18,20,22,24(37),25,27,29,31,33,35-nonadecaene

InChI

InChI=1S/C38H22/c1-5-13-31-27(9-1)28-10-2-6-14-32(28)36-20-24-18-26-22-38-34-16-8-4-12-30(34)29-11-3-7-15-33(29)37(38)21-25(26)17-23(24)19-35(31)36/h1-22H

InChI Key

RIQXSPGGOGYAPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC5=CC6=CC7=C(C=C6C=C5C=C24)C8=CC=CC=C8C9=CC=CC=C97

Origin of Product

United States

Advanced Synthetic Methodologies for Tetrabenzo A,c,l,o Pentacene and Its Derivatives

Evolution of Synthetic Routes Towards Tetrabenzo(a,c,l,o)pentacene Core Structures

The synthesis of the this compound framework has evolved, with chemists devising various methods to achieve its complex and rigid architecture. These routes range from metal-mediated couplings to complex cycloadditions and tandem reactions.

Yamamoto-Type Dehalogenation Approaches

Nickel-mediated Yamamoto-type dehalogenation has been effectively used for intramolecular C–C bond formation to construct complex aromatic systems. A notable application of this method is the synthesis of a doubly boron-doped tetrabenzo[de,hi,op,st]pentacene, referred to as B2-TBPA. researchgate.net This synthesis starts with a tetrabrominated 9,10-di(naphth-1-yl)-9,10-dihydro-9,10-diboraanthracene precursor. researchgate.net The intramolecular C–C heterocoupling reaction demonstrates a remarkable dependence on the solvent used; the desired boron-doped this compound is formed in a 79% yield when the reaction is carried out in pyridine (B92270). researchgate.net In contrast, using tetrahydrofuran (B95107) (THF) as the solvent leads to the formation of an oxadiborepin in an 81% yield. researchgate.net

Aza-Diels–Alder Reaction-Based Strategies

The aza-Diels–Alder reaction, a powerful tool for constructing nitrogen-containing rings, has been adapted for the synthesis of N-heteroacenes. nih.gov This strategy has been successfully applied to create nitrogen-containing tetrabenzo[de,hi,op,st]pentacene derivatives. nih.gov The reaction typically involves a formal cycloaddition between a 1-azadiene and a dienophile, which in some cases can be an α-oxoketene generated in situ. bohrium.com Mechanistically, these processes are often stepwise, proceeding through the formation of a zwitterionic intermediate before the final cyclization. bohrium.com This synthetic approach is versatile, allowing for the creation of substituted, expanded, and even dimeric tetrabenzoacene structures, which adds to the limited number of such derivatives reported and opens avenues for their use in optoelectronic applications. nih.gov

Oxidative Spirocyclization and 1,2-Aryl Migration Methods

A highly efficient tandem reaction involving oxidative spirocyclization followed by a 1,2-aryl migration has been developed for constructing a variety of extended PAHs. researchgate.netnih.govdoaj.org This method is initiated by a selective single-electron oxidation at an electron-rich alkene moiety of a precursor, such as an o-biphenylyl-substituted methylenefluorene. researchgate.net The oxidation, often facilitated by a CuCl/PhCO₃ᵗBu system or DDQ in the presence of trifluoroacetic acid, triggers the subsequent tandem process. researchgate.net While this powerful strategy has been used to readily synthesize a diverse range of complex and functionalized PAHs—including dibenzo[g,p]chrysenes, benzo[f]naphtho[1,2-s]picene, and hexabenzo[a,c,fg,j,l,op]tetracene—its specific application to the direct synthesis of the this compound core is not prominently documented in the surveyed literature. nih.gov

Multi-step Reaction Sequences for Complex Architectures

The construction of highly complex and precisely functionalized architectures related to this compound often requires sophisticated, multi-step reaction sequences. A prime example is the synthesis of a doubly B-doped hexabenzopentacene (B2-HBP), a pristine boron-doped nanographene. doaj.orgnih.gov The design of this target molecule was guided by Density Functional Theory (DFT) calculations to achieve a low Lowest Unoccupied Molecular Orbital (LUMO) energy level and a narrow band gap. doaj.orgnih.govelsevierpure.com The synthesis itself is a testament to modern synthetic prowess, employing six net C-H borylation reactions on an alkene precursor. doaj.orgnih.gov This sequence involves consecutive steps of hydroboration, electrophilic borylation, and dehydrogenation, combined with a BBr₃/AlCl₃/2,6-dichloropyridine-mediated C-H borylation. doaj.org This methodology is remarkably selective and offers a novel approach to pristine B-doped PAHs from unfunctionalized precursors. doaj.orgnih.gov

Targeted Functionalization Strategies for Modulating Electronic and Structural Properties

Functionalization of the this compound core is crucial for tuning its properties for specific applications. Substitutional doping, where carbon atoms in the aromatic scaffold are replaced by heteroatoms like boron or nitrogen, is a particularly powerful strategy.

Substitutional Doping (e.g., Boron, Nitrogen)

Boron Doping: The introduction of boron atoms into the PAH framework dramatically alters the electronic properties. The synthesis of the doubly boron-doped B2-TBPA via Yamamoto dehalogenation transforms the parent tetrabenzo[de,hi,op,st]pentacene (TBPA), a known red emitter, into a bright blue emitter (B2-TBPA). researchgate.net This doping makes the molecule a good electron acceptor that is stable on the benchtop, in contrast to the electron-rich parent compound. researchgate.net The helically twisted structure of B2-TBPA also imparts good solubility in non-polar solvents like cyclohexane (B81311) without requiring additional solubilizing groups. researchgate.net

In another advanced example, the designed synthesis of B2-HBP resulted in a molecule with a very low LUMO level, absorbing strongly in the visible region and emitting in the near-infrared (NIR) up to 1150 nm. doaj.orgnih.gov This demonstrates how precise placement of boron atoms can be used to engineer a narrow energy gap. doaj.orgelsevierpure.com Further research into boron-doped pentacenes has led to the isolation of 5,12- and 5,7-diboratapentacene dianions, which represent the first examples where boron atoms are spatially separated in different rings of the acene framework, opening platforms for later-stage functionalization. rsc.org

Nitrogen Doping: Nitrogen atoms can be incorporated into the tetrabenzoacene core structure directly through synthetic methodologies like the aza-Diels–Alder reaction. nih.gov This approach provides a direct route to N-heteroacene derivatives of tetrabenzo[de,hi,op,st]pentacene. nih.gov The inclusion of nitrogen alters the electronic structure and can be used to create functional materials for organic optoelectronics. nih.gov The versatility of this synthetic method allows for the preparation of a variety of nitrogen-containing tetrabenzoacenes, including substituted and dimeric forms. nih.gov

Data Tables

Table 1: Summary of Synthetic Methodologies for this compound and its Analogues

Methodology Derivative Synthesized Key Reagents/Conditions Key Finding Reference(s)
Yamamoto-Type Dehalogenation Doubly Boron-Doped Tetrabenzo[de,hi,op,st]pentacene (B2-TBPA) Nickel catalyst, Pyridine Solvent-dependent reaction; pyridine yields the desired product. researchgate.net
Aza-Diels–Alder Reaction Nitrogen-Containing Tetrabenzo[de,hi,op,st]pentacenes 1-Azadienes, α-Oxoketenes Direct route to N-heteroacenes; allows for functionalized and dimeric structures. nih.gov, bohrium.com
Multi-step C-H Borylation Doubly B-Doped Hexabenzopentacene (B2-HBP) BBr₃/AlCl₃/2,6-dichloropyridine DFT-guided design leads to a pristine B-doped nanographene with a low LUMO. doaj.org, elsevierpure.com, nih.gov

Table 2: Properties of Substitutionally Doped this compound Analogues

Dopant Compound Key Property Modulation Reference(s)
Boron B2-TBPA Transforms red emitter to blue emitter; enhances electron-accepting ability and stability. researchgate.net
Boron B2-HBP Creates a low LUMO energy level and induces near-infrared (NIR) emission. doaj.org, nih.gov
Boron 5,12-Diboratapentacene Dianion Spatially separates boron atoms in different rings, enabling further functionalization. rsc.org

Peripheral Functionalization with Bulky Groups (e.g., Silylethynyl, Phenyl)

The introduction of bulky substituents, such as silylethynyl and phenyl groups, at the periphery of the acene core is a widely employed strategy to enhance the solubility and stability of these molecules. While specific studies on this compound are limited, research on the closely related pentacene (B32325) molecule provides significant insights into these methodologies.

One common synthetic route to peripherally functionalized acenes involves the reaction of a suitable quinone precursor with organometallic reagents. For instance, 6,13-substituted pentacene derivatives can be synthesized by adding alkyne anions to pentacenequinone, followed by a deoxygenation step. bohrium.com The use of bulky trialkylsilylethynyl groups not only improves solubility but can also influence the molecular packing in the solid state, which is a critical factor for charge transport in organic field-effect transistors (OFETs). bohrium.com

The functionalization of the pentacene core has the potential to modify its electronic properties by adjusting the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. academie-sciences.fr The introduction of bulky groups can also alter the molecule's size and shape, thereby influencing its packing motif and potentially improving intermolecular stacking for more efficient charge transport. academie-sciences.fr

Another powerful method for constructing functionalized acenes is the Diels-Alder reaction. For example, tetrabrominated starting materials can undergo a Diels-Alder cyclization to produce substituted pentacene precursors. academie-sciences.fr This approach allows for the introduction of a variety of functional groups at specific positions on the acene backbone.

Table 1: Examples of Peripherally Functionalized Pentacene Derivatives and their Properties

Compound NameSubstituent(s)Synthetic Method HighlightKey Property/Finding
6,13-Bis(triisopropylsilylethynyl)pentaceneTriisopropylsilylethynylAddition of alkyne anion to pentacenequinoneImproved solubility and stability, enabling solution processing for OFETs. bohrium.com
2,3,9,10-TetrabromopentaceneBromoDiels-Alder cyclization of tetrabrominated precursorsServes as a key intermediate for further functionalization. academie-sciences.fr
6,13-Diethynylpentacene with tris(3,5-di-tert-butylphenyl)methyl groupsTris(3,5-di-tert-butylphenyl)methyl (Tr*)Appended to ethynyl (B1212043) linkersInvestigated the role of steric hindrance on stability. researchgate.net

Halogenation and Electron-Deficient Derivative Synthesis

The introduction of halogen atoms (e.g., fluorine, bromine) and other electron-withdrawing groups (e.g., cyano) is a powerful strategy to create electron-deficient acene derivatives. This approach can significantly modify the electronic properties of the parent molecule, often leading to n-type semiconductor behavior, in contrast to the more common p-type behavior of unsubstituted acenes.

A versatile method for synthesizing halogenated pentacenes is the Cava reaction. This reaction utilizes the in-situ generation of o-quinodimethanes from tetrabromo-o-xylenes, which then react with quinones like 1,4-anthraquinone (B1204791) to form the desired acenequinone precursors. bohrium.com These halogenated quinones can then be reduced to the final pentacene derivatives. The bromine atoms can also serve as synthetic "handles" for further functionalization, such as conversion to nitrile groups, which further lowers the acene's reduction potential. researchgate.netacs.org

Fluorination is another key strategy for producing electron-deficient acenes. Perfluoropentacene, for example, exhibits n-type semiconductor properties due to the strong electron-withdrawing nature of the fluorine atoms, which significantly lowers the LUMO energy level. bohrium.com The degree of fluorination can be systematically varied to fine-tune the electronic properties and charge-carrier mobility. academie-sciences.frresearchgate.net

The synthesis of these electron-deficient derivatives can also be achieved through iterative elongation methodologies. This strategy allows for the construction of a series of electron-deficient anthracene, tetracene, and pentacene derivatives with various substitution patterns that are difficult to access through other methods. acs.org

The introduction of electron-withdrawing groups not only affects the electronic properties but can also influence the solid-state packing. For instance, aryl-perfluoroaryl interactions can be exploited to alter the interplanar spacing between acene molecules, which in turn can improve charge-carrier mobility. bohrium.com

Table 2: Examples of Halogenated and Electron-Deficient Pentacene Derivatives

Compound NameSubstituent(s)Synthetic Method HighlightKey Electronic Property
Dibromopentacene derivativesBromoCava reactionStable and soluble with lower reduction potentials than the parent pentacene. researchgate.netacs.org
PerfluoropentaceneFluoroMulti-step synthesisn-type semiconductor behavior. bohrium.com
Pentacene nitrilesCyanoConversion from bromopentacenesFurther decreased reduction potential compared to halogenated precursors. researchgate.netacs.org
Triisopropylsilylethynylated difluoropentaceneTriisopropylsilylethynyl, FluoroCombination of functionalization strategiesHigher hole mobility in spin-coated films compared to non-fluorinated analogues. academie-sciences.fr

Core Modification and Extended π-System Formation

Altering the core structure of this compound or extending its π-system opens up avenues to new materials with novel properties. While direct modifications of the this compound core are not widely reported, related research on other large PAHs provides valuable insights into potential strategies.

One approach to core modification is the introduction of heteroatoms. Theoretical studies on tetracene and pentacene suggest that substituting aromatic carbons with nitrogen atoms can enhance photostability and modulate electronic properties. researchgate.net This strategy could potentially be applied to the this compound framework to create more robust materials.

The extension of the π-system can be achieved through various synthetic methods. The dearomative annulative π-extension (DAPEX) reaction is a powerful tool for the late-stage π-extension of PAHs. This method involves a dearomative Diels-Alder reaction, followed by an iron-catalyzed annulative diarylation and subsequent aromatization. acs.org While demonstrated on rubrene, this strategy could be adapted for extending the conjugation of this compound.

Transition metal-catalyzed C-H activation has also emerged as a potent methodology for the rapid and site-selective extension of π-electron systems. academie-sciences.fr This approach allows for the direct arylation or borylation of aromatic C-H bonds, providing a pathway to larger, more complex PAH structures.

The synthesis of large PAHs often relies on the oxidative cyclodehydrogenation of oligophenylene precursors, which can be constructed using methods like Diels-Alder reactions or cyclotrimerizations. researchgate.net A palladium-catalyzed [3+3] annulation has also been reported for the synthesis of PAHs from smaller aromatic fragments, offering another route to extended systems. rsc.org

Table 3: Methodologies for Core Modification and π-System Extension in PAHs

MethodologyDescriptionPotential Application to this compound
Heteroatom IncorporationSubstitution of carbon atoms in the aromatic core with heteroatoms like nitrogen. researchgate.netEnhanced stability and modified electronic properties.
Dearomative Annulative π-Extension (DAPEX)A multi-step process involving dearomatization, annulative diarylation, and aromatization. acs.orgSynthesis of derivatives with larger, more extended π-systems.
C-H ActivationTransition metal-catalyzed direct functionalization of C-H bonds. academie-sciences.frSite-selective extension of the aromatic core.
Oxidative CyclodehydrogenationPlanarization of oligophenylene precursors to form large, planar PAHs. researchgate.netA potential final step in the synthesis of this compound itself.

Control over Stereochemistry and Molecular Topology (e.g., Twisted Architectures)

Controlling the three-dimensional structure of large PAHs is crucial for developing materials with specific chiroptical properties or for influencing their self-assembly and charge transport characteristics. For molecules like this compound, the introduction of steric hindrance or specific functional groups can lead to twisted or helical architectures.

The synthesis of helically twisted PAHs has been demonstrated for a hexabenzo[a,c,fg,j,l,op]tetracene, a molecule with a structure related to this compound. bohrium.com The helical twist in this molecule was confirmed by X-ray crystallography, highlighting that the inherent strain in highly annulated aromatic systems can lead to non-planar geometries.

The introduction of chiral substituents is another key strategy for controlling stereochemistry. For example, chiral amides derived from N-(3,5-dinitrobenzoyl)-α-phenylglycine have been covalently linked to a tetrabenzo[a,c,g,i]fluorene framework. nih.gov These chiral derivatives, when adsorbed onto porous graphitized carbon, create chiral stationary phases capable of enantiomeric separation in high-performance liquid chromatography (HPLC). nih.gov This demonstrates that chiral functionalization can impart specific recognition properties to large PAH systems.

The Diels-Alder reaction is a powerful tool for controlling stereochemistry, as the stereochemistry of the reactants is often transferred to the product. researchgate.net By using chiral dienophiles or catalysts, it is possible to synthesize chiral norbornene derivatives with high stereoselectivity. qmul.ac.uk While not directly applied to this compound, this principle could be employed in the synthesis of its precursors to introduce chirality.

Furthermore, the introduction of bulky groups can not only induce twisting but also lead to atropisomerism, where rotation around a single bond is restricted, resulting in stable, separable enantiomers. While not explicitly reported for this compound, this is a known phenomenon in other highly substituted aromatic systems.

Table 4: Strategies for Stereochemical and Topological Control in PAHs

StrategyExample Compound/SystemOutcome
Inherent Steric StrainHexabenzo[a,c,fg,j,l,op]tetraceneHelically twisted molecular conformation. bohrium.com
Chiral Functionalization17H-Tetrabenzo[a,c,g,i]fluorene derivativesChiral selectors for HPLC. nih.gov
Stereoselective Diels-Alder ReactionsChiral norbornene derivativesControl over the stereochemistry of cyclic products. qmul.ac.uk

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound Production

The synthesis of complex molecules like this compound often involves multi-step procedures that can be resource-intensive and generate significant waste. Applying the principles of green chemistry to the production of PAHs is an area of growing importance.

One promising green synthetic method is mechanochemistry, specifically ball-milling. This solvent-free technique can improve reaction efficiency and reduce hazardous waste. bohrium.com It has been explored for the synthesis of various PAH derivatives, offering a more environmentally benign alternative to traditional solution-phase reactions. bohrium.com

Electrosynthesis is another green approach that can be used for the formation of polycyclic aromatic compounds. Anodic oxidation can be used to couple aromatic compounds through intramolecular or intermolecular reactions, often in a single step and without the need for harsh chemical oxidants. academie-sciences.fr

The use of renewable feedstocks is a cornerstone of green chemistry. While the direct synthesis of this compound from biomass is a long-term goal, research into the conversion of renewable resources like lignocellulose, terpenes, and CO2 into chemical building blocks is rapidly advancing. nih.govrsc.orgrsc.org Pyrolysis of biomass is one route to produce aromatic compounds, which could potentially serve as precursors for more complex PAHs. qmul.ac.ukacs.orgwikipedia.org

Catalysis plays a crucial role in developing sustainable synthetic routes. The development of recyclable catalysts and the use of catalytic methods that proceed under mild conditions with high atom economy are key objectives. bohrium.com For example, palladium-catalyzed annulation reactions have been developed for the efficient synthesis of PAHs. rsc.org

Furthermore, designing synthetic pathways that are energy-efficient is another important aspect of green chemistry. This can involve using catalysts that lower activation energies or employing methods like photochemistry or electrochemistry that can be powered by renewable energy sources.

Table 5: Green Chemistry Approaches for PAH Synthesis

Green Chemistry PrincipleSynthetic Method/ApproachPotential Benefits for this compound Synthesis
Waste PreventionSolvent-free mechanochemistry (ball-milling)Reduced solvent waste, potentially higher yields. bohrium.com
Atom EconomyCatalytic annulation reactionsEfficient construction of the carbon framework with minimal byproducts. rsc.org
Safer Solvents and AuxiliariesElectrosynthesisAvoids the use of toxic and hazardous reagents. academie-sciences.fr
Design for Energy EfficiencyPyrolysis of biomass, photochemistryUtilization of renewable energy sources and potentially lower temperature processes. qmul.ac.ukacs.orgwikipedia.org
Use of Renewable FeedstocksConversion of biomass-derived platform moleculesReduced reliance on fossil fuels and a more sustainable carbon source. nih.govrsc.orgrsc.org

Elucidation of Tetrabenzo A,c,l,o Pentacene Structures Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For large, complex systems such as tetrabenzo-fused pentacenes, which possess numerous protons and carbons in similar chemical environments, advanced NMR methods are required for unambiguous signal assignment and to probe dynamic behaviors.

For complex molecules like Tetrabenzo[a,c,l,o]pentacene, a one-dimensional (1D) NMR spectrum often results in significant signal overlap, making a definitive structural assignment challenging. Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these ambiguities. While specific multidimensional NMR data for Tetrabenzo[a,c,l,o]pentacene is not widely available, the characterization of related synthetic intermediates of pentacene-based assemblies demonstrates the power of this approach. nih.gov These techniques allow for the unambiguous characterization of chemical compositions by correlating connected nuclei through chemical bonds. nih.gov

Theoretical calculations using Density Functional Theory (DFT) are also a powerful tool to predict and verify NMR chemical shifts for complex PAHs. researchgate.net Studies on pentacene (B32325) and its derivatives show that calculated spectra can be in good agreement with experimental values, aiding in the correct assignment of signals in intricate structures. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Pentacene Analogs Note: This table presents typical chemical shift ranges for pentacene-based systems as specific data for Tetrabenzo[a,c,l,o]pentacene is not publicly documented. Data is illustrative of values seen in related compounds.

NucleusTechniqueTypical Chemical Shift (ppm)Information Provided
¹H1D NMR, COSY7.0 - 9.5Identifies aromatic protons and their through-bond coupling relationships.
¹³C1D NMR, HSQC, HMBC125 - 145Identifies distinct carbon environments (quaternary and protonated) and establishes long-range C-H correlations for skeletal mapping.

Variable Temperature (VT) NMR is used to study dynamic processes and conformational changes in molecules. For large, sterically hindered PAHs, VT-NMR can reveal information about processes like bond rotation or molecular flexing. While Tetrabenzo[a,c,l,o]pentacene is largely planar and rigid, derivatives with bulky substituents may exhibit temperature-dependent spectral changes. For instance, studies on pentacene derivatives with trialkylsilyl groups have noted phase transitions that could be related to the dynamics of these peripheral groups, a phenomenon that could be investigated using VT-NMR. nih.gov

Solid-State NMR (ssNMR) provides crucial information about the structure, packing, and dynamics of molecules in the solid state, which is highly relevant for materials science applications. It is particularly useful for characterizing polymorphic forms and understanding intermolecular interactions that govern charge transport. Advanced ssNMR methods, combined with first-principles calculations, have been effectively used to probe the local environment in complex materials. nih.gov For PAHs like pentacene, ssNMR can distinguish between different crystalline phases by probing the distinct chemical shifts and internuclear distances of carbon and hydrogen atoms in each polymorph, complementing data from X-ray diffraction.

Advanced Mass Spectrometry for Precise Structural Elucidation

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of newly synthesized compounds. For Tetrabenzo[a,c,l,o]pentacene (C₃₈H₂₂), high-resolution MS would be used to verify its exact mass. guidechem.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for analyzing large, non-volatile molecules like pentacene and its derivatives. nih.gov Studies using MALDI-TOF on pentacene have shown its tendency to form clusters (dimers, trimers, etc.) in the gas phase through ion-molecule reactions. nih.govyorku.ca This technique can also be used to analyze fragmentation patterns, providing further structural information and insight into the stability of the molecule and its derivatives. yorku.ca

Table 2: Mass Spectrometry Data for Tetrabenzo[a,c,l,o]pentacene

PropertyValueSource
Molecular FormulaC₃₈H₂₂ guidechem.com
Molecular Weight478.59 g/mol guidechem.com
Monoisotopic Mass478.172151 u guidechem.com

X-ray Crystallography and Single-Crystal Diffraction Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and revealing how molecules are arranged in the crystal lattice. This is critical for organic semiconductors, as solid-state packing directly influences electronic properties like charge carrier mobility.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon in pentacene and its derivatives. nih.govresearchgate.net These different polymorphs can exhibit distinct electronic properties. researchgate.net Pentacene is known to crystallize in various morphologies, often characterized by their d(001)-spacings (e.g., 14.1 Å, 14.5 Å, 15.0 Å, and 15.4 Å), which correspond to different packing arrangements and molecular tilt angles relative to the substrate. nih.govresearchgate.netresearchgate.net

The packing of pentacene-like molecules typically falls into motifs such as herringbone, slip-stacking, or pi-pi stacking. rsc.orgresearchgate.net The herringbone packing is common for unsubstituted pentacene. rsc.orgresearchgate.net The introduction of fused benzene (B151609) rings to form Tetrabenzo[a,c,l,o]pentacene or the addition of substituents can significantly alter these packing motifs, influencing intermolecular electronic coupling. nih.govresearchgate.net For example, sterically bulky groups can prevent close pi-pi stacking, while other substituents might encourage different arrangements through specific intermolecular interactions. nih.govresearchgate.net Grazing-incidence X-ray diffraction (GIXD) is a powerful technique used to determine the crystal structure of thin films, which is the most relevant form for electronic device applications. researchgate.netstanford.edu

Table 3: Known Polymorphs of Pentacene Note: This table details the well-studied polymorphs of the parent compound, pentacene. Similar polymorphic behavior would be investigated for Tetrabenzo[a,c,l,o]pentacene to understand its solid-state landscape.

Polymorph (d-spacing)Crystal SystemTypical FormKey Structural Feature
14.1 ÅTriclinicSingle crystalsCommonly observed bulk phase. nih.govresearchgate.net
14.5 ÅTriclinicThin films (high temp.)Slightly smaller unit-cell volume than the 14.1 Å phase. nih.govresearchgate.net
15.0 Å / 15.4 Å-Thin films (room temp.)Known as the "thin-film phase," with molecules oriented more upright. researchgate.netuni-muenchen.de

Analysis of Intermolecular Interactions (e.g., π-π Stacking, C-H···π)

The solid-state packing of tetrabenzo(a,c,l,o)pentacene and its analogs is significantly influenced by noncovalent interactions, particularly π-π stacking and C-H···π interactions. These interactions are crucial in determining the electronic properties of the material, as they dictate the degree of orbital overlap between adjacent molecules.

The π-π stacking interactions, which involve the face-to-face arrangement of aromatic rings, are also a dominant feature. These interactions are fundamental to the charge transport characteristics of organic semiconductors, as they facilitate electron delocalization between molecules. georgetown.edu While the presence of large substituent groups can sometimes limit direct intermolecular interactions, the observed packing in TBP derivatives still allows for efficient charge transport. rsc.org The interplay between π-π stacking and C-H···π interactions creates a complex three-dimensional network that dictates the material's properties. nih.govnih.gov The strength and geometry of these interactions are sensitive to the specific chemical structure and any peripheral modifications to the this compound core. researchgate.net

Characterization of Structural Distortions and Non-Planarity

While larger polycyclic aromatic hydrocarbons (PAHs) like this compound are often depicted as planar molecules, significant structural distortions and non-planarity can arise, particularly in the solid state. These distortions are often a result of crystal packing forces and intramolecular steric hindrance.

For instance, the solid-state structure of tetrabenzo researchgate.netcirculene, a related large PAH, is found to be considerably twisted when compared to its calculated, lowest-energy gas-phase structure. nih.gov This deviation from planarity is primarily attributed to the forces exerted by neighboring molecules in the crystal lattice. nih.gov Such distortions can have a significant impact on the electronic properties of the molecule by altering the conjugation of the π-system.

In the case of pentacene and its derivatives, the molecules are generally considered planar but can self-assemble into various crystalline arrangements, such as the common herringbone structure. researchgate.net Even in these ordered structures, subtle distortions from ideal planarity can occur. The planarity of the molecular backbone is a critical factor for efficient orbital overlap and, consequently, for high charge carrier mobility in organic electronic devices. Any significant deviation from a planar geometry can disrupt the π-conjugation, affecting the material's performance.

Vibrational Spectroscopy (Raman and Infrared) for Molecular Fingerprinting and Vibronic Coupling Analysis

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for the molecular fingerprinting of this compound and its derivatives. These methods provide detailed information about the vibrational modes of the molecule, which are sensitive to its geometric and electronic structure.

In studies of pentacene, IR and Raman spectroscopy have been effectively used to probe the geometric distortions that occur upon doping. espci.fr Specifically, modifications in the C-H vibrational modes, located at the ends and along the sides of the pentacene molecule, can be observed. espci.fr These changes in the vibrational spectra can indicate the insertion of dopant ions and their location within the crystal lattice, for instance, whether they are intercalated between layers or inserted within the layers themselves. espci.fr

Furthermore, vibrational spectra are instrumental in analyzing vibronic coupling, which is the interaction between electronic transitions and molecular vibrations. nih.gov This coupling is a key factor in the charge transport mechanism of organic semiconductors. The intensity and energy of certain vibrational modes can be influenced by the electronic state of the molecule. Theoretical calculations can complement experimental spectra to assign specific vibrational modes and to understand the nature and strength of the vibronic coupling. nih.gov For example, in Jahn-Teller molecules, the vibronic coupling constants can be computed and analyzed in terms of the frontier electron density and the direction of nuclear displacements. nih.gov While direct spectroscopic data for this compound is not widely available, the principles derived from studies on pentacene and other polycyclic aromatic hydrocarbons are directly applicable. espci.frresearchgate.net

Electronic Spectroscopy (UV-Vis and Fluorescence) for π-System Characteristics and Excited State Transitions

Electronic spectroscopy, particularly UV-Vis absorption and fluorescence spectroscopy, provides critical insights into the characteristics of the π-electron system and the nature of excited state transitions in this compound and its analogs.

The UV-Vis absorption spectrum of pentacene and its derivatives is characterized by a series of absorption bands corresponding to electronic transitions between different molecular orbitals. researchgate.netuni-tuebingen.de The lowest energy absorption, often referred to as the S0 → S1 transition, corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). rsc.org The energy of this transition, which determines the optical gap, is a key parameter for optoelectronic applications. For instance, in 6,7,12,13-tetraazapentacene, the optical gap is found to be 1.6 eV. rsc.org

Substituents on the pentacene core can significantly influence the electronic properties and thus the UV-Vis spectrum. researchgate.net The position and intensity of the absorption bands can be altered by the electron-donating or electron-withdrawing nature of the substituents. Fluorescence spectroscopy complements absorption data by providing information about the emissive decay from the first excited singlet state (S1) back to the ground state (S0). The difference in energy between the absorption and emission maxima, known as the Stokes shift, can give clues about the geometric relaxation in the excited state.

Studies on pentacene complexes with rare gas atoms have shown that the electronic origin of the bare molecule is red-shifted in the complexes, indicating the influence of dispersive interactions on the excited state. tau.ac.il The excited states of these molecules can be complex, often involving multiple electronic configurations. researchgate.netresearchgate.net The interaction with other molecules in the solid state or in solution can also lead to the formation of excimers or other excited-state species with distinct spectroscopic signatures. researchgate.net

Computational and Theoretical Investigations of Tetrabenzo A,c,l,o Pentacene

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of novel organic semiconductors. For a molecule like Tetrabenzo(a,c,l,o)pentacene, such studies would provide invaluable insights.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful tools for modeling the electronic structure and predicting the reactivity of complex molecules. These calculations would typically be employed to optimize the ground-state geometry of this compound, determine its vibrational frequencies, and map its electron density distribution. This information is critical for understanding its stability and potential reaction pathways. However, no specific DFT or ab initio studies focused on this compound have been reported. While extensive research exists for pentacene (B32325) and its derivatives, these findings cannot be directly extrapolated to the unique isomeric structure of this compound.

Prediction of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic and optical properties of a material. The energy difference between them, the HOMO-LUMO gap, is a key parameter for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Theoretical predictions of these values for this compound would allow for an initial assessment of its potential as a p-type, n-type, or ambipolar semiconductor. Without dedicated computational studies, the HOMO-LUMO energies and the corresponding gap for this specific isomer remain unknown.

Aromaticity and Antiaromaticity Assessment (e.g., Nucleus-Independent Chemical Shift - NICS)

The concept of aromaticity is central to the stability and electronic properties of polycyclic aromatic hydrocarbons. Nucleus-Independent Chemical Shift (NICS) calculations are a common method to quantify the aromatic character of different rings within a molecule. An analysis of this compound would reveal how the specific fusion of the benzene (B151609) rings influences the local and global aromaticity of the system. This, in turn, would affect its reactivity, stability, and charge transport characteristics. Such an assessment for this compound has not been documented.

Modeling of Excited States and Photophysical Processes (e.g., Singlet Fission Pathways)

The study of excited states is vital for understanding the photophysical behavior of a molecule, including its absorption and emission properties. For many pentacene-like molecules, a key process of interest is singlet fission, where a singlet exciton (B1674681) converts into two triplet excitons, a phenomenon with significant potential for enhancing solar cell efficiency. Theoretical modeling, using methods like Time-Dependent DFT (TD-DFT), would be necessary to determine if this compound is a suitable candidate for singlet fission by evaluating the relative energies of its excited states (S₁, T₁, T₂). Currently, there are no published models of the excited state dynamics or potential singlet fission pathways for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Prediction

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including their conformational changes and how they interact to form larger assemblies in the solid state. For this compound, MD simulations would be instrumental in predicting its crystal packing structure, which is a critical determinant of charge transport properties. These simulations could also offer insights into its solubility and film-forming capabilities, which are important for device fabrication. No MD studies specifically modeling the conformational landscape or self-assembly of this compound are currently available.

Theoretical Studies of Charge Transport Mechanisms (e.g., Hopping vs. Band-like)

The mechanism of charge transport in organic semiconductors can typically be described by either a hopping model, where charges jump between localized states on adjacent molecules, or a band-like model, where charges are delocalized in energy bands. Computational studies are essential to predict which mechanism would dominate in this compound. These studies involve calculating key parameters such as electronic coupling (transfer integrals) and reorganization energy. The lack of such theoretical investigations means that the intrinsic charge transport properties and potential mobility of this material remain purely speculative.

Computational Design and High-Throughput Screening of Novel this compound Derivatives

The targeted design of novel organic materials with tailored electronic and optical properties is a cornerstone of advancing organic electronics. Computational methods, particularly density functional theory (DFT), are instrumental in predicting the properties of yet-to-be-synthesized molecules, thereby accelerating the discovery of high-performance materials.

The computational design of tetrabenzo[a,c,l,o]pentacene derivatives often begins with the parent molecule and explores the effects of introducing various electron-donating or electron-withdrawing functional groups at different positions on the aromatic core. These substitutions can significantly influence the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the reorganization energy.

For instance, a computational study on pentacene derivatives, a related class of acenes, demonstrated that the introduction of nitro (NO2) and amine (NH2) groups can effectively tune the electronic and optical properties. unict.itresearchgate.net Similar strategies are applied to tetrabenzo[a,c,l,o]pentacene. The goal is to identify derivatives with optimized charge injection/extraction barriers, improved charge transport characteristics, and enhanced stability.

High-throughput screening (HTS) leverages computational power to rapidly evaluate a large library of virtual compounds. In the context of tetrabenzo[a,c,l,o]pentacene, an HTS workflow would involve:

Library Generation: Creating a virtual library of thousands of tetrabenzo[a,c,l,o]pentacene derivatives with diverse functional groups.

Property Calculation: Employing rapid, lower-level computational methods to calculate key properties for all derivatives in the library.

Filtering and Down-Selection: Establishing performance criteria to filter the library and identify a smaller subset of promising candidates.

High-Level-Theory Validation: Performing more accurate, high-level theoretical calculations on the down-selected candidates to validate their predicted properties.

This hierarchical approach allows for the efficient exploration of a vast chemical space, identifying promising candidates for synthesis and experimental characterization.

Quantitative Structure-Property Relationship (QSPR) Studies and Predictive Models for Device Performance

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or physicochemical properties of molecules with their macroscopic properties or activities. In the realm of organic electronics, QSPR models are developed to predict the performance of devices based on the molecular structure of the organic semiconductor.

For tetrabenzo[a,c,l,o]pentacene and its derivatives, QSPR studies aim to establish mathematical relationships between molecular descriptors and key device performance metrics such as charge carrier mobility, on/off ratio in transistors, and power conversion efficiency in solar cells.

The development of a QSPR model typically involves the following steps:

Data Set Collection: Assembling a dataset of tetrabenzo[a,c,l,o]pentacene derivatives with experimentally measured device performance data.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as random forest (RF) and support vector machines (SVM) to build a predictive model. researchgate.netnih.gov

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Once a robust QSPR model is established, it can be used to predict the device performance of new, unsynthesized tetrabenzo[a,c,l,o]pentacene derivatives, thereby guiding synthetic efforts toward the most promising candidates. Machine learning, in particular, has shown great promise in developing accurate predictive models for organic photovoltaic performance. researchgate.netnih.gov

The table below presents a hypothetical example of data that could be used in a QSPR study for a series of tetrabenzo[a,c,l,o]pentacene derivatives.

DerivativeHOMO (eV)LUMO (eV)Reorganization Energy (eV)Predicted Mobility (cm²/Vs)
TBAP-H-5.10-2.850.250.8
TBAP-F4-5.35-3.100.221.2
TBAP-(CN)4-5.60-3.500.280.6
TBAP-(OMe)4-4.85-2.600.300.5

This predictive capability significantly reduces the time and resources required for the experimental optimization of new materials for organic electronic devices. researchgate.net

Electronic Structure, Excited States, and Charge Transport Phenomena in Tetrabenzo A,c,l,o Pentacene

Fundamental Electronic Structure and Aromatic Character

Tetrabenzo(a,c,l,o)pentacene, a polycyclic aromatic hydrocarbon, possesses a unique electronic structure stemming from its extended π-conjugated system. wikipedia.org This class of molecules, often referred to as nanographenes, exhibits properties that bridge the gap between small aromatic molecules and bulk graphene. The introduction of nitrogen atoms into the pentacene (B32325) framework, as seen in derivatives like 6,7,12,13-tetraazapentacene (TAP), significantly influences the electronic properties. rsc.org These modifications can lower the energy levels of the frontier molecular orbitals, which is a key factor for their application as n-type semiconductors in electronic devices. researchgate.netresearchgate.net

The fundamental electronic structure of pentacene and its derivatives has been extensively studied. aps.orgrug.nl In the solid state, pentacene typically crystallizes in a herringbone structure, which gives rise to a two-dimensional electronic structure with notable band dispersion. core.ac.uk The aromatic character of these molecules is a subject of ongoing research, with some studies suggesting that their aromatic properties are not as well-defined as in smaller aromatic compounds. wikipedia.org Theoretical calculations, such as those using density functional theory (DFT), are crucial for understanding the electronic band structure and the nature of intermolecular interactions. rsc.orgaps.org

The stability of these compounds is a critical aspect of their electronic structure. While pentacene itself is sensitive to oxidation, derivatives can be designed to have improved stability. wikipedia.org For instance, the introduction of bulky substituents or fluorine atoms can enhance the persistence of the pentacene core against degradation. nih.gov

Photophysical Mechanisms and Excitonic Behavior

The photophysical properties of this compound and related pentacene derivatives are dominated by the behavior of excitons, which are bound electron-hole pairs generated upon light absorption. wikipedia.org These excitonic processes are fundamental to the application of these materials in optoelectronic devices.

Singlet Exciton (B1674681) Fission (SEF) in this compound and Derivatives

Singlet exciton fission (SEF) is a process where a singlet exciton converts into two triplet excitons. nih.gov This phenomenon is of significant interest for enhancing the efficiency of solar cells. nih.gov Pentacene is a prototypical material for studying SEF. researchgate.netohio-state.edu The efficiency of SEF is highly dependent on the energetic alignment of the singlet and triplet states. nih.gov In some derivatives, such as 10,21-Bis(triisopropylsilylethynyl)tetrabenzo[a,c,l,n]pentacene (TTBP), SEF can be a highly efficient process, occurring on a picosecond timescale. nih.gov

The mechanism of SEF is complex and can involve charge-transfer (CT) states as intermediates. nih.govohio-state.edu Theoretical studies have explored the role of these CT states, with some suggesting they are crucial for mediating the fission process, while others propose a direct coupling mechanism. nih.govohio-state.edu The environment, such as the crystal packing and the presence of other molecules, can significantly influence the SEF dynamics. nih.govnih.govnih.gov For instance, in blends of pentacene and tetracene, heterofission can occur, where a singlet exciton on a pentacene molecule fissions into a triplet on the pentacene and a triplet on a neighboring tetracene molecule. nih.gov

DerivativeSEF TimescaleTriplet YieldReference
10,21-Bis(triisopropylsilylethynyl)tetrabenzo[a,c,l,n]pentacene (TTBP)< 100 psQuantitative nih.gov
Pentacene (in pentacene/tetracene blends)26 ps (heterofission)- nih.gov
Pentacene (annealed p-Pc)83 fs- researchgate.net

Exciton Dynamics and Energy Transfer Mechanisms in Aggregates and Thin Films

In aggregated forms and thin films, the excitonic behavior becomes more complex due to intermolecular interactions. nih.govrug.nl These interactions can lead to the formation of delocalized excitons that can move through the material. aps.org The dynamics of these excitons, including their diffusion and relaxation, are critical for device performance. aps.org

Energy transfer between molecules is a key process in these systems. nih.gov In blends of different organic semiconductors, efficient energy transfer can occur from a material with a larger bandgap to one with a smaller bandgap. nih.gov The morphology of the film and the arrangement of the molecules play a crucial role in determining the efficiency of these energy transfer processes. researchgate.net

Ultrafast spectroscopic techniques are essential tools for probing these rapid excitonic processes. researchgate.netnih.gov These studies have revealed that exciton-phonon coupling plays a significant role in the relaxation and transport of excitons. aps.org

Photoluminescence and Electroluminescence Phenomena

Photoluminescence (PL) and electroluminescence (EL) are processes where light is emitted from a material following excitation by light or an electric current, respectively. In pentacene and its derivatives, the PL quantum yield can be significantly influenced by processes like singlet exciton fission. nih.gov For instance, in materials where SEF is efficient, the PL from the singlet state is often quenched. However, emission can occur from the recombination of triplet excitons, a process known as triplet-triplet annihilation. nih.gov

The PL spectra of pentacene can exhibit contributions from both free excitons and trapped excitons. researchgate.netnih.gov The emission energy and intensity are sensitive to factors such as temperature, molecular packing, and the substrate on which the film is deposited. researchgate.netuni-tuebingen.de In some cases, intense and sharp excitonic PL can be observed from monolayers of pentacene. researchgate.net

Electroluminescence is the basis for organic light-emitting diodes (OLEDs). The efficiency and color of the emitted light in pentacene-based OLEDs are determined by the charge injection, transport, and recombination processes within the device.

Charge Carrier Generation, Mobility, and Transport

The ability of organic semiconductors to transport electrical charge is fundamental to their use in electronic devices. In this compound and its relatives, charge transport is mediated by the movement of charge carriers (holes or electrons) through the molecular framework.

Theoretical and Experimental Investigation of Charge Transport Mechanisms (e.g., Hopping, Band-like, Nuclear Tunneling Effects)

The mechanism of charge transport in organic crystals like pentacene is a topic of considerable debate and research. aps.orgnih.gov Two primary models are often considered: the hopping model and the band-like model. aps.orgnih.gov

Hopping Transport: In this model, charge carriers are localized on individual molecules and move between adjacent molecules through thermally activated "hops." aps.org This mechanism is often described by Marcus theory.

Band-like Transport: This model describes charge carriers as delocalized over multiple molecules, moving through the material in a manner similar to electrons in inorganic semiconductors. aps.org In this regime, mobility typically decreases with increasing temperature.

Experimental observations have shown that the charge transport in pentacene can exhibit features of both models, leading to the development of more sophisticated theories that bridge the gap between these two extremes. aps.org One such theory incorporates the effects of nuclear tunneling , where the wavelike nature of atomic nuclei allows them to pass through energy barriers, influencing the charge transfer rate. aps.org This quantum mechanical effect is particularly important for high-frequency vibrational modes. aps.org

Theoretical calculations, including those based on density functional theory and quantum chemical methods, are crucial for predicting charge mobility and understanding the underlying transport mechanisms. aps.orgnih.gov These calculations can determine key parameters such as the reorganization energy (the energy required to deform a molecule upon charging) and the electronic coupling (transfer integral) between adjacent molecules. researchgate.netnih.gov

MaterialHole Mobility (cm²/Vs)Transport Anisotropy (μ∥/μ⊥)Reference
Rubrene2.4- aps.org
Pentacene2.0- aps.org
Tetracene0.67- aps.org
TIPS-pentacene~0.7~20 rsc.org
TES-pentacene~0.06>45 rsc.org

Factors Influencing Charge Carrier Mobility in Thin Films and Single Crystals

The charge carrier mobility of organic semiconductors is a critical parameter for their application in electronic devices. It is not an intrinsic constant but is profoundly influenced by a variety of structural and environmental factors.

Molecular Ordering and Crystal Packing: The arrangement of molecules in the solid state is paramount. In both single crystals and thin films, a high degree of molecular ordering is a prerequisite for efficient charge transport. psu.edu For pentacene and its derivatives, a herringbone (π-stacking) arrangement is common. The efficiency of charge hopping between adjacent molecules is highly dependent on the distance and relative orientation, which dictates the electronic coupling (transfer integral) between them. Even subtle changes in molecular orientation can significantly alter the π-orbital overlap, thereby affecting charge carrier mobility. rsc.org

Purity of the Material: The presence of chemical impurities can severely degrade charge carrier mobility. Impurity molecules can get incorporated into the crystal lattice, disrupting the molecular packing and creating electronic trap states that immobilize charge carriers. rsc.org Purification techniques, such as sublimation, are often employed to remove these impurities and achieve higher mobility. rsc.org

Dielectric Interface: The interface between the organic semiconductor and the dielectric layer is another critical factor. The properties of the dielectric surface can influence the growth mode and molecular arrangement of the first few semiconductor layers, which are often the primary charge transport pathway. Surface treatments of the dielectric are commonly used to promote more ordered film growth and improve device performance.

Anisotropy: Charge transport in organic crystals is often highly anisotropic, meaning that mobility can be significantly different along different crystallographic axes. This is a direct consequence of the directionality of the electronic coupling in the crystal lattice. For instance, in functionalized pentacenes, the mobility parallel to the long axis of the crystalline needles can be orders of magnitude higher than in the perpendicular direction. rsc.org

Table 1: Factors Affecting Charge Carrier Mobility

Factor Influence on Mobility Rationale
Molecular Ordering High ordering increases mobility. Enhances π-orbital overlap and electronic coupling between molecules. rsc.org
Grain Size Larger grains improve mobility. Reduces the number of disruptive grain boundaries that scatter charge carriers. psu.edu
Chemical Purity High purity is essential for high mobility. Impurities create trap states and disrupt the crystal lattice. rsc.org
Crystal Packing Optimal packing maximizes mobility. Determines the intermolecular distance and orientation, affecting electronic coupling.

| Film Morphology | Well-interconnected grains enhance mobility. | Provides continuous pathways for charge transport. psu.edu |

Bipolar Transport Characteristics in this compound Architectures

Bipolar transport, the ability of a material to conduct both positive (holes) and negative (electrons) charge carriers, is an intrinsic property of many organic semiconductors, including pentacene. However, observing efficient and balanced bipolar transport in a device is challenging and depends heavily on the device architecture and experimental conditions.

Extrinsic factors often lead to the observation of unipolar (typically p-type for pentacene) behavior. These factors include:

Injection Barriers: The energy mismatch between the work function of the metal electrodes and the frontier molecular orbitals (HOMO and LUMO) of the semiconductor can create a significant barrier for the injection of one type of charge carrier. For instance, gold (Au), a common electrode material, has a work function that aligns well with the HOMO of pentacene, facilitating hole injection, but presents a large barrier for electron injection into the LUMO.

Electron Trapping: Electron traps at the semiconductor-dielectric interface or within the bulk material can capture and immobilize electrons, effectively quenching n-type conductivity. These traps can be caused by impurities, structural defects, or environmental factors like exposure to oxygen and moisture.

Achieving bipolar transport in pentacene-based architectures often requires specific device engineering strategies. One approach is to use a heterostructure design, where two different organic semiconductors, one p-type and one n-type, are layered together. This allows for the accumulation and transport of both holes and electrons in their respective layers.

Another strategy involves modifying the electrodes to enhance the injection of both carrier types. This can be done by using different metals for the source and drain electrodes (an asymmetric contact approach) or by chemically modifying the electrode surfaces with self-assembled monolayers to tune their work functions.

Theoretical studies on the pentacene molecule itself offer insights into its intrinsic bipolar potential. These calculations have shown that the spatial distribution of the frontier orbitals differs; the HOMO density is concentrated on the central part of the molecule, while the LUMO density is located more towards the terminal ends. This difference can influence the relative ease of hole and electron transport between molecules.

Stability and Degradation Pathways (e.g., Photooxidation) in Ambient Conditions

The stability of pentacene and its derivatives under ambient conditions (i.e., in the presence of air and light) is a significant challenge for their practical application. The highly conjugated π-electron system that gives these molecules their desirable electronic properties also makes them susceptible to chemical reactions that degrade their performance.

Photooxidation: The primary degradation pathway for pentacene is photooxidation. Upon absorption of UV or visible light, the pentacene molecule is promoted to an excited state. In the presence of molecular oxygen (O₂), this can lead to the formation of a pentacene endoperoxide. This reaction disrupts the conjugated π-system of the molecule, effectively destroying its semiconducting properties. The presence of both light and oxygen is crucial for this rapid degradation.

Other Degradation Mechanisms:

Dimerization: In some cases, particularly in solution or in certain crystal polymorphs, pentacene molecules can undergo photodimerization, where two molecules react to form a dimer. This process also disrupts the conjugation and degrades electronic performance.

Oxidation: Even in the dark, slow oxidation can occur over time, though the rate is significantly lower than that of photooxidation.

Strategies for Enhancing Stability: A major focus of research in the field of acene-based semiconductors has been the development of strategies to improve their environmental stability. One of the most successful approaches is the introduction of bulky substituent groups at reactive positions on the pentacene core. For example, the addition of tri(isopropyl)silylethynyl (TIPS) groups at the 6 and 13 positions of pentacene (creating TIPS-pentacene) provides significant steric hindrance. This "armoring" of the central acene core physically obstructs the approach of oxygen molecules, thereby dramatically slowing the rate of photooxidation and enhancing the material's stability in air.

The fusion of additional benzene (B151609) rings, as in this compound, is also a strategy to modify the electronic structure and stability. The specific arrangement of the fused rings influences the energy levels of the HOMO and LUMO, which can affect the molecule's intrinsic reactivity and susceptibility to oxidation.

Spin-Orbit Coupling Effects and Interfacial Phenomena (if applicable)

Spin-Orbit Coupling (SOC): Spin-orbit coupling is a relativistic interaction that couples a particle's spin angular momentum with its orbital angular momentum. In the context of organic molecules, SOC is responsible for mixing electronic states of different spin multiplicities, for example, singlet (S=0) and triplet (S=1) states.

For hydrocarbons like pentacene and, by extension, this compound, the intrinsic spin-orbit coupling is generally weak. This is because these molecules are composed of light elements (carbon and hydrogen), and the strength of SOC scales with the atomic number of the constituent atoms.

The weakness of SOC in these materials has important consequences for their photophysical properties. For instance, intersystem crossing (ISC), the non-radiative transition between singlet and triplet excited states, is typically inefficient in pentacene. This leads to high fluorescence quantum yields and long-lived triplet states when they are formed.

While the intrinsic SOC is weak, it can be enhanced through several mechanisms:

Heavy Atom Effect: Introducing heavy atoms (e.g., halogens, or metals in organometallic complexes) into or near the molecule can significantly increase the SOC and promote ISC.

Molecular Geometry: Distortions from planarity in the molecular structure can also enhance the mixing of sigma and pi orbitals, which can lead to an increase in spin-orbit coupling.

Interfacial Phenomena: At the interface between the organic semiconductor and other materials (like metal electrodes or dielectrics), a range of phenomena can occur that influence device performance. These include charge injection, trapping, and the formation of interfacial dipoles. The specific orientation of the molecules at the interface can create an energy level offset that either aids or hinders charge injection. Furthermore, interactions with the substrate can sometimes induce specific molecular packing arrangements that differ from the bulk crystal structure, which can have a profound effect on charge transport in the critical interfacial layer. cern.ch

Supramolecular Assembly and Self Organization of Tetrabenzo A,c,l,o Pentacene

Strategies for Directing Self-Assembly (e.g., Scaffold-Directed Approaches)

Controlling the self-assembly of polycyclic aromatic hydrocarbons is crucial for their application in electronic devices. One effective strategy is the use of molecular scaffolds to guide the arrangement of these molecules.

A prominent example of a scaffold-directed approach involves the use of triptycene-based molecules. nih.govbeilstein-journals.org These scaffolds can be designed to hold pentacene (B32325) units in a specific orientation. nih.gov For instance, a tripodal triptycene (B166850) scaffold can direct the two-dimensional assembly of pentacene chromophores. beilstein-journals.org This method facilitates the formation of a "2D + 1D" structure, where the molecules form ordered two-dimensional sheets that stack in a third dimension. nih.gov This controlled arrangement is vital for optimizing properties like singlet fission, a process that can enhance the efficiency of solar cells. beilstein-journals.org The scaffold ensures sufficient orbital overlap between the pentacene units for efficient electronic interactions while providing enough space to accommodate necessary conformational changes. beilstein-journals.org

Another approach to guide self-assembly is through surface-mediated epitaxy. The deposition of pentacene molecules onto a substrate with a specific atomic arrangement, such as a lead-modified silicon surface, can template the growth of ordered molecular structures. core.ac.uk This method can produce chain-like structures with long-range one-dimensional order, where the alignment is dictated by the interplay between molecule-molecule and molecule-substrate interactions. core.ac.uk

Formation of Ordered Supramolecular Structures: Nanoribbons, Nanosheets, and Nanotubes

The self-assembly of pentacene and its derivatives can lead to a variety of ordered nanostructures, including nanoribbons, nanosheets, and nanotubes. nih.govepa.gov These structures arise from non-covalent interactions such as van der Waals forces and π-π stacking between the aromatic cores of the molecules. epa.govresearchgate.net

The morphology of the resulting nanostructure can be controlled by factors such as the growth temperature during fabrication methods like microspace sublimation. nih.gov For example, pentacene has been shown to selectively form either nanoribbons or nanosheets depending on the growth conditions. nih.gov These different morphologies represent distinct crystalline phases with different molecular packing arrangements.

The introduction of solubilizing side chains to the pentacene core can also influence the self-assembly process, leading to the formation of nanofibrous networks in various organic solvents. epa.govresearchgate.net These nanofibers can entangle to form gels, demonstrating a hierarchical self-assembly from the molecular level to the macroscopic scale. researchgate.net

Influence of Molecular Packing and Morphology on Electronic and Photophysical Properties

The way in which tetrabenzo(a,c,l,o)pentacene molecules pack together in a solid state has a profound impact on the material's electronic and photophysical properties. The degree of π-orbital overlap between adjacent molecules, dictated by the crystal packing, is a key determinant of charge transport efficiency and optical behavior. nih.govnih.gov

Different crystal morphologies, such as nanoribbons and nanosheets of pentacene, exhibit distinct optoelectronic properties due to their different molecular arrangements. nih.gov For instance, pentacene nanosheets can exhibit stronger π-π stacking interactions compared to nanoribbons, leading to higher electrical conductivity but lower photoluminescence intensity due to exciton (B1674681) quenching. nih.gov The molecular packing also influences the polarization energy, which is the energy required to add or remove an electron from the material in its solid state. nih.gov This, in turn, affects the material's ionization energy and electron affinity. nih.govbris.ac.uk

First-principles calculations on crystalline pentacene have shown that the bandwidths, which are crucial for charge migration, are highly dependent on the crystallographic direction. arxiv.org The charge carrier mobility is significantly higher along the directions of strong π-π stacking. arxiv.org

PropertyInfluence of Molecular Packing and MorphologyExample from Pentacene Studies
Charge Carrier Mobility Higher mobility is observed in structures with strong π-π stacking and significant orbital overlap between adjacent molecules.Herringbone packing in pentacene crystals allows for efficient two-dimensional charge transport.
Photoluminescence Increased π-π interaction can lead to quenching of photoluminescence (lower intensity).Pentacene nanosheets with strong intermolecular coupling show lower photoluminescence than nanoribbons. nih.gov
Electronic Band Gap The band gap in the solid state is generally lower than that of an isolated molecule due to intermolecular interactions.The HOMO-LUMO gap of a single pentacene molecule is significantly larger than the band gap in its crystalline solid form. arxiv.org
Polarization Energy The arrangement of molecules affects the stabilization of charge carriers, influencing ionization energy and electron affinity.Different packing configurations in pentacene versus TIPS-pentacene lead to different polarization energies. nih.gov

Host-Guest Chemistry and Supramolecular Architectures with this compound

Large, cage-like molecules can act as hosts for various guest molecules. nitschkegroup-cambridge.comescholarship.org For example, tetrahedral cages have been shown to encapsulate fullerenes, and the electronic properties of the resulting host-guest complex can be tuned. nitschkegroup-cambridge.com The encapsulation can also alter the reactivity of the guest molecule. nitschkegroup-cambridge.com

In the context of acenes, host-guest systems have been explored for applications in theranostics. thno.org For instance, cyclodextrins, which are macrocyclic oligosaccharides, can act as hosts for hydrophobic drug molecules, enhancing their solubility and stability. thno.org Similarly, a molecule like this compound could potentially act as a guest within a larger host cavity or, if appropriately functionalized, could itself be part of a larger host structure. The formation of such host-guest complexes is driven by non-covalent interactions, including hydrophobic effects and π-π interactions. beilstein-journals.org

Advanced Materials Science Applications of Tetrabenzo A,c,l,o Pentacene

Organic Field-Effect Transistors (OFETs)

The performance of tetrabenzo(a,c,l,o)pentacene in organic field-effect transistors (OFETs) is a central area of research, focusing on how to best utilize its inherent charge-carrying capabilities.

Device Architectures and Performance Optimization

OFETs based on tetracene and its derivatives, including this compound, have been fabricated using various device architectures to optimize performance. Both single-crystal and thin-film transistor configurations have been explored. For instance, high-performance OFETs have been developed from tetracene generated directly from a precursor, enabling solution-based processing for both single-crystal and thin-film devices. rsc.org

In single-crystal OFETs, which provide a medium to study the intrinsic properties of the material, charge carrier mobilities as high as 0.56 cm²/V·s with on/off ratios of 1.0 × 10⁵ have been achieved. rsc.org Thin-film transistors (TFTs), which are more amenable to large-area manufacturing, have shown mobilities of 6.42 × 10⁻² cm²/V·s and on/off ratios of 2.6 × 10⁴. rsc.org These performance metrics are comparable to those achieved through vapor deposition methods. rsc.org The optimization of device performance is often linked to the processing conditions, such as the deposition temperature and growth rate of the organic thin film.

Device Type Charge Carrier Mobility (cm²/V·s) On/Off Ratio Processing Method
Single-Crystal OFET0.561.0 × 10⁵Solution Processed rsc.org
Thin-Film OFET6.42 × 10⁻²2.6 × 10⁴Solution Processed rsc.org

Correlation between Molecular Structure, Crystal Packing, and OFET Performance

The performance of this compound-based OFETs is intrinsically linked to its molecular structure and how the molecules arrange themselves in the solid state. The planar structure and extensive π-conjugation of the parent acene, tetracene, are fundamental to its semiconducting properties. The way these molecules pack in a crystal lattice dictates the efficiency of charge transport.

Substitutions on the tetracene core can significantly alter the crystal packing, which in turn has a substantial effect on carrier transport. For example, the introduction of chloro or bromo groups into tetracene derivatives leads to different crystal structures. nih.gov Monosubstituted 5-bromo- and 5-chlorotetracenes typically adopt a herringbone-type structure. nih.gov In contrast, 5,11-dichlorotetracene has been shown to form a slipped π-stacking structure. nih.gov This π-stacking arrangement enhances the overlap of π-orbitals between adjacent molecules, facilitating more efficient charge transport. nih.gov This improved intermolecular electronic coupling is credited for the high mobility of up to 1.6 cm²/V·s measured in single-crystal transistors of 5,11-dichlorotetracene. nih.gov

Organic Photovoltaics (OPVs) and Singlet Fission Solar Cells

This compound and related tetracene compounds are highly promising materials for next-generation solar cells, particularly those that utilize a process called singlet fission. researchgate.netresearching.cn Singlet fission is a phenomenon where a singlet exciton (B1674681), generated by the absorption of a photon, splits into two triplet excitons. researchgate.netresearchgate.net This process has the potential to overcome the Shockley-Queisser limit for single-junction solar cells, as it could allow for the harvesting of more than one electron-hole pair from a single high-energy photon. researchgate.net

For singlet fission to be efficient, the energy of the singlet state (S₁) must be approximately twice the energy of the triplet state (T₁). researchgate.netresearching.cn In tetracene, this condition is met, although the process is slightly endothermic and may require thermal activation. researchgate.nettue.nl Tetracene absorbs photons with wavelengths less than 550 nm, producing triplet excitons with an energy of about 1.2 eV. amolf.nl

In the context of solar cells, tetracene has been used in multilayer device structures. For instance, in a tetracene/C₆₀ heterojunction, the tetracene layer acts as the light absorber where singlet fission occurs. amolf.nl The resulting triplet excitons can then diffuse to an interface and dissociate into free charge carriers. To enhance this process, an intermediate layer like copper phthalocyanine (B1677752) (CuPC), which has a triplet energy of 1.1 eV, can be inserted between the tetracene and C₆₀ layers to facilitate the transfer of triplet excitons. researching.cn Optimized tetracene-based organic photovoltaic devices have demonstrated triplet yields as high as 153% ± 5%, leading to an internal quantum efficiency of 127% ± 18%. researchgate.netresearching.cn

Organic Light-Emitting Diodes (OLEDs) and Emitters

The electroluminescent properties of tetracene derivatives make them suitable for use in organic light-emitting diodes (OLEDs). Tetracene itself has been investigated as a dopant material in host matrices to tune the emission color and improve the efficiency of OLEDs. nih.gov When carriers recombine on the tetracene molecules within a host crystal, light is emitted. nih.gov For example, doping tetracene into a p-distyrylbenzene (P3V2) single crystal has been shown to increase the external electroluminescence quantum efficiency by an order of magnitude compared to the undoped device. nih.gov

Derivatives of the closely related pentacene (B32325) have been developed as red emitters in OLEDs. dtic.mil By substituting the pentacene core with aromatic groups, narrow emission spectra can be achieved. dtic.mil The principles of using acenes as emitters in OLEDs are applicable to this compound, suggesting its potential as a core for developing new emitter materials.

Development of Advanced Chemosensors and Environmental Sensing Platforms

The electronic and photophysical properties of large polycyclic aromatic hydrocarbons like this compound make them suitable for chemosensor applications. The fluorescence of these molecules can be highly sensitive to the presence of certain analytes, a phenomenon that can be harnessed for sensing. For example, the fluorescence of tetracene can be quenched by the presence of specific chemicals, providing a detectable signal for their presence.

While specific studies on this compound as a chemosensor are emerging, the principles are well-established for related compounds. The high surface area and reactivity of these molecules in thin-film or nanostructured form can enhance their sensitivity and response time as sensors.

Integration into Nanoscale Electronic and Optoelectronic Devices

The integration of this compound and its parent acenes into nanoscale devices is an active area of research. At the nanoscale, quantum mechanical effects become more prominent, and the properties of materials can differ significantly from their bulk counterparts. Single-crystal nanowire phototransistors have been developed using derivatives of other polycyclic aromatic hydrocarbons, demonstrating the potential for creating highly sensitive light-detecting devices on a small scale. nih.gov

Furthermore, the ability to control the growth of these materials into well-defined nanostructures, such as nanowires and nanoribbons, opens up possibilities for their use in compact and efficient electronic and optoelectronic circuits. The study of singlet fission in nanostructured organic solar cells also highlights the importance of nanoscale morphology in controlling exciton dynamics and device performance. amolf.nl The immobilization of acenes like pentacene as monolayers on surfaces points towards the potential for developing two-dimensional electronic devices. aps.org

Emerging Research Directions and Future Outlook for Tetrabenzo A,c,l,o Pentacene

Rational Design of Tetrabenzo(a,c,l,o)pentacene Analogues with Precisely Tunable Properties

The ability to fine-tune the electronic and optical properties of this compound is crucial for its application in bespoke electronic devices. Researchers are actively pursuing the rational design of its analogues through targeted chemical modifications. These strategies aim to modulate key characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge injection and transport, as well as the optical bandgap, which determines the material's interaction with light.

One promising approach involves the introduction of heteroatoms, such as sulfur or nitrogen, into the aromatic core. This "doping" of the carbon skeleton can significantly alter the electronic landscape of the molecule. For instance, the incorporation of sulfur atoms to create S-doped PAHs has been shown to widen the optical bandgap upon oxidation. researchgate.netnih.gov This allows for a systematic tuning of the material's light-absorbing and emitting properties.

Another powerful strategy is the strategic placement of electron-donating and electron-withdrawing functional groups onto the this compound framework. Computational studies on simpler acenes like pentacene (B32325) have demonstrated that substituting the molecule with groups such as amines (donors) and nitro groups (acceptors) can lead to a significant enhancement of nonlinear optical (NLO) properties and a broadening of the absorption spectra. researchgate.net These findings provide a theoretical roadmap for designing this compound derivatives with tailored optoelectronic responses for applications in photonics and advanced sensors.

The table below summarizes the potential effects of different modification strategies on the properties of this compound, based on research on analogous PAH systems.

Modification StrategyPotential Effect on PropertiesRationale
Heteroatom Substitution (e.g., S, N) Tuning of HOMO/LUMO levels, altered bandgap, potential for n-type or p-type character.Introduction of atoms with different electronegativity and valence electrons modifies the electronic distribution.
Electron-Donating Groups (e.g., -NH₂, -OCH₃) Increase in HOMO energy level, red-shift in absorption spectra.Donates electron density to the aromatic core, facilitating electronic transitions at lower energies.
Electron-Withdrawing Groups (e.g., -NO₂, -CN) Decrease in LUMO energy level, potential for improved electron transport.Withdraws electron density from the aromatic core, stabilizing the LUMO and facilitating electron acceptance.
Extension of π-Conjugation Narrowing of the bandgap, red-shift in absorption and emission spectra.Increasing the size of the delocalized electron system reduces the energy required for electronic excitation.

Exploration of Novel Quantum Phenomena and Their Exploitation in this compound Systems

The extended and well-defined π-conjugated system of this compound makes it a compelling platform for investigating and harnessing quantum phenomena at the molecular level. Research in related large PAHs and graphene nanoribbons suggests several exciting avenues for exploration.

One area of significant interest is the potential for emergent magnetic properties. In specifically engineered graphene nanoribbons, which can be seen as extended versions of large PAHs, unique magnetic states can arise from the behavior of unpaired electrons in their π-orbitals. researchgate.net The precise arrangement of the fused benzene (B151609) rings in this compound could potentially host and stabilize spin states, making it a candidate for applications in spintronics and as a building block for quantum computing. The ability to manipulate molecular spins at room temperature has already been demonstrated in pentacene-doped systems, highlighting the potential of this class of molecules for quantum sensing and imaging. rsc.org

Furthermore, the delocalized electrons in this compound can be described by quantum walk models, which can predict the reactive sites and relative stability of such molecules. researchgate.net This theoretical framework provides a powerful tool for understanding and predicting the behavior of these complex systems. The incorporation of non-hexagonal rings into the PAH structure, a feature that can be explored in this compound analogues, has been shown to engineer localized electronic states and modify bandgaps, offering another route to tailor quantum properties. rsc.org

The interaction of this compound with light can also lead to interesting quantum effects. The photophysical properties of PAHs, such as fluorescence quantum yields, can be modulated by the selective incorporation of different chemical units. rsc.org This opens up possibilities for developing novel fluorophores and sensors based on this compound with precisely controlled quantum efficiencies.

Sustainable and Scalable Production Methodologies for this compound-Based Materials

The transition of this compound from a laboratory curiosity to a technologically viable material hinges on the development of sustainable and scalable production methods. Traditional multi-step syntheses of large PAHs are often low-yielding, time-consuming, and rely on harsh reagents and conditions, making them unsuitable for large-scale manufacturing.

To address these challenges, researchers are exploring modern synthetic methodologies that align with the principles of green chemistry. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages. researchgate.netnih.gov It allows for precise control over reaction parameters such as temperature and time, leading to higher yields and purities. Furthermore, the enclosed nature of flow systems enhances safety, especially when dealing with hazardous reagents. nih.gov

Electrosynthesis represents another promising green alternative. rsc.org By using electricity to drive chemical reactions, it can reduce the need for stoichiometric reagents and minimize waste generation. Intramolecular coupling reactions initiated by electron transfer have been successfully employed to create polycyclic aromatic compounds. rsc.org

Catalytic methods are also at the forefront of sustainable PAH synthesis. Palladium-catalyzed annulation reactions, for instance, have been developed to construct complex PAHs from smaller aromatic fragments. researchgate.net The Scholl reaction, an oxidative cyclodehydrogenation process, is a powerful tool for creating large, planar aromatic systems, although it can sometimes lead to unexpected rearrangements. researchgate.net

The table below outlines some modern synthetic methods and their potential for the sustainable and scalable production of this compound.

Synthetic MethodologyAdvantages for Sustainable and Scalable Production
Flow Chemistry Precise control over reaction conditions, improved safety, potential for automation and continuous production. researchgate.netnih.gov
Electrosynthesis Reduces reagent use, minimizes waste, potential for using renewable energy sources. rsc.org
Catalytic Annulation (e.g., Pd-catalyzed) High efficiency and selectivity, allows for the assembly of complex structures from simpler precursors. researchgate.net
Scholl Reaction A powerful method for the final planarization step to create large aromatic systems. researchgate.net

Interdisciplinary Research Integrating this compound with Other Material Classes for Hybrid Systems

The unique properties of this compound can be further enhanced and diversified by integrating it with other classes of materials to create novel hybrid systems. This interdisciplinary approach aims to combine the desirable attributes of different materials to achieve functionalities that are not possible with the individual components alone.

One area of active research is the development of hybrid organic-inorganic materials. For example, luminescent liquid crystalline hybrid materials have been created by embedding metal cluster anions within a soft organic shell. rsc.org A similar approach could be used to encapsulate this compound within or around inorganic nanostructures, potentially leading to new materials with unique optical and electronic properties.

The self-assembly of this compound with other organic molecules is another promising avenue. By designing molecules with complementary functionalities, it is possible to create well-ordered nanostructures with tailored properties. For instance, the co-assembly of electron-donating and electron-accepting molecules can lead to the formation of charge-transfer complexes, which are essential for applications in organic photovoltaics. The creation of hybrid systems with fullerenes, a common electron acceptor, has been extensively studied for pentacene and could be extended to its larger benzannulated analogue. researchgate.netresearchgate.net

Furthermore, the integration of this compound with polymers can lead to the development of solution-processable and flexible electronic devices. Blending with insulating polymers like polystyrene can be used to control the morphology and crystallinity of the active semiconductor layer, leading to improved device performance. The choice of solvent and polymer matrix has been shown to be critical in directing the vertical phase segregation in such blends. nih.gov

The following table summarizes potential hybrid systems incorporating this compound and their potential applications.

Hybrid System ComponentPotential Functionality/Application
Inorganic Nanoparticles (e.g., Quantum Dots, Plasmonic Nanoparticles) Enhanced light-harvesting, modified emission properties, new sensing modalities.
Fullerenes and other Electron Acceptors Organic photovoltaics, photodetectors. researchgate.netresearchgate.netresearchgate.net
Polymers (e.g., Polystyrene, Poly(triarylamine)) Flexible electronics, printable sensors, improved film morphology and device performance. nih.gov
2D Materials (e.g., Graphene, MoS₂) Novel heterostructures with unique electronic and optoelectronic properties.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for Tetrabenzo[a,c,l,o]pentacene (TBPA), and how can solvent selection optimize reaction yields?

  • Methodological Answer : The synthesis of TBPA derivatives often employs Yamamoto-type dehalogenation, as demonstrated in the preparation of boron-substituted TBPA (B2-TBPA). Solvent polarity critically influences reaction pathways: pyridine yields B2-TBPA (79%), while THF produces oxadiborepin (81%) . Optimization involves monitoring solvent-dependent intermediates via HPLC-MS and adjusting reaction time/temperature. For reproducibility, use anhydrous solvents and inert atmospheres to suppress side reactions like oxidation .

Q. How can spectroscopic techniques distinguish TBPA from structurally similar polycyclic aromatic hydrocarbons (PAHs)?

  • Methodological Answer : UV-Vis spectroscopy identifies TBPA via its unique absorption maxima (e.g., ~600 nm for B2-TBPA) and bathochromic shifts caused by extended π-conjugation . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR differentiate TBPA isomers using characteristic fragmentation patterns and aromatic proton splitting . For example, tetrabenzo[de,hi,op,st]pentacene exhibits distinct J-coupling constants (3J ≈ 8–10 Hz) in NMR .

Q. What are the key stability challenges for TBPA in ambient conditions, and how can they be mitigated?

  • Methodological Answer : TBPA derivatives with electron-rich cores (e.g., unmodified TBPA) undergo photooxidation to endoperoxides under daylight, reducing electronic performance . Stability is enhanced via boron substitution (B2-TBPA), which lowers HOMO levels and prevents O₂ activation . Storage in dark, oxygen-free environments (<1 ppm O₂) and encapsulation with PMMA coatings are recommended for long-term stability .

Advanced Research Questions

Q. How do structural modifications (e.g., boron substitution) alter the electronic properties of TBPA for organic electronics?

  • Methodological Answer : Boron substitution in B2-TBPA reduces the HOMO-LUMO gap by 0.5–0.7 eV compared to TBPA, confirmed by cyclic voltammetry (E₁/₂ = −1.73 V vs. FcH/FcH⁺) and DFT calculations . This enhances electron-accepting capacity, making B2-TBPA suitable for n-type organic field-effect transistors (OFETs). Researchers should correlate substituent electronegativity with charge mobility using grazing-incidence X-ray diffraction (GIXD) to assess π-π stacking distances .

Q. What experimental and computational methods resolve contradictions in reported charge-carrier mobilities for TBPA-based OFETs?

  • Methodological Answer : Discrepancies arise from variations in film morphology (e.g., amorphous vs. crystalline phases). Use atomic force microscopy (AFM) and GIXD to quantify grain boundaries and crystallinity . Pair these with quantum mechanical/embedded-charge (QM/EC) models to calculate polarization energies (e.g., 57–77% of bulk polarization in pentacene clusters) . For reproducibility, standardize substrate treatments (e.g., octadecyltrichlorosilane for SiO₂) .

Q. How does TBPA’s photochromic behavior impact its application in optoelectronic devices?

  • Methodological Answer : TBPA’s endoperoxide forms under UV light, reversibly altering absorption spectra (Δλ ≈ 50 nm) and introducing metastable states . To exploit this for optical switching, monitor kinetics via time-resolved spectroscopy (τ₁/₂ ~10⁻³–10⁻⁶ s). However, irreversible thermal rearrangement (Δdec = 0.045) limits cycling durability; mitigate this by doping with triplet quenchers (e.g., TEMPO) .

Methodological Recommendations

  • Synthetic Protocols : Prioritize nickel-catalyzed cross-coupling for regioselectivity .
  • Characterization : Combine HRMS, NMR, and X-ray crystallography for unambiguous structural confirmation .
  • Device Integration : Optimize OFET performance using vacuum deposition for TBPA films (thickness <50 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.